![molecular formula C21H25N3O2S2 B3015184 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1252910-68-1](/img/structure/B3015184.png)
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide
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Overview
Description
The compound “2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide” is a thieno[2,3-d]pyrimidin-4(3H)-one derivative . Thieno[2,3-d]pyrimidin-4(3H)-ones have been widely applied in medicinal chemistry owing to their diverse biological functions .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-one compounds were synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine . The synthesis of these compounds was guided by structure-activity relationships and computational modeling .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[2,3-d]pyrimidin-4(3H)-one core, which is a bicyclic system containing a thiophene ring fused with a pyrimidinone ring .Scientific Research Applications
Organic Semiconductor Research
The thieno[3,2-d]pyrimidin core of the compound is structurally similar to materials used in organic semiconductor research . These materials are crucial for developing high-performance thin-film transistors (TFTs), which are the backbone of modern electronic displays and solar cells. The compound’s potential to improve charge transport properties could lead to more efficient organic electronic devices.
Photovoltaic Applications
Compounds with thieno[3,2-d]pyrimidin units have been explored for their photovoltaic properties . They can serve as components in the active layers of organic solar cells due to their ability to facilitate electron or hole transport. Research into optimizing the photovoltaic properties of such compounds could enhance the efficiency and stability of solar energy harvesting technologies.
Drug Discovery and Therapeutics
The pyrimidine derivatives, including those with a thieno[3,2-d]pyrimidin scaffold, have shown therapeutic potential . They are present in drugs targeting various diseases, from cancer to infectious diseases like malaria. The compound could be a precursor or a lead compound in synthesizing new drugs with improved efficacy and reduced side effects.
Enzyme Inhibition for Malaria Treatment
Specifically, derivatives of thieno[3,2-d]pyrimidin have been identified as inhibitors of Falcipain-2, a cysteine protease essential for the malaria parasite’s life cycle . By inhibiting this enzyme, the compound could contribute to the development of new antimalarial drugs, addressing the growing issue of drug resistance.
Molecular Modeling and Computational Chemistry
The compound’s structure is suitable for molecular modeling studies to understand and predict the behavior of similar organic molecules in various environments . Computational chemistry can use this compound as a model to explore the electronic properties of new materials before they are synthesized in the lab.
Future Directions
Thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives have shown potential in the field of medicinal chemistry, particularly as inhibitors of cancer cell growth . Future research could focus on exploring their potential therapeutic applications and optimizing their properties for better efficacy and safety .
properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-4-5-11-24-20(26)19-17(10-12-27-19)23-21(24)28-13-18(25)22-16-9-7-6-8-15(16)14(2)3/h6-10,12,14H,4-5,11,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIPSBYTBOELQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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